molecular formula C17H23N3O3 B5382173 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-phenylacetamide

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-phenylacetamide

Cat. No.: B5382173
M. Wt: 317.4 g/mol
InChI Key: GNPDQJOTDBVGRJ-UHFFFAOYSA-N
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Description

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-phenylacetamide is a chemical compound with a complex structure that includes a piperazine ring, an oxolane group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-phenylacetamide typically involves the reaction of piperazine derivatives with oxolane-2-carbonyl chloride and phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research .

Properties

IUPAC Name

2-[4-(oxolane-2-carbonyl)piperazin-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c21-16(18-14-5-2-1-3-6-14)13-19-8-10-20(11-9-19)17(22)15-7-4-12-23-15/h1-3,5-6,15H,4,7-13H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNPDQJOTDBVGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCN(CC2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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